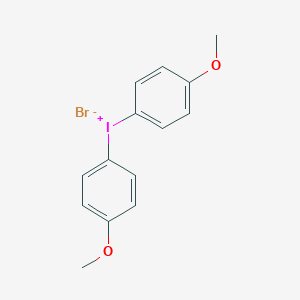

Bis(4-methoxyphenyl)iodonium bromide

Description

Properties

IUPAC Name |

bis(4-methoxyphenyl)iodanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14IO2.BrH/c1-16-13-7-3-11(4-8-13)15-12-5-9-14(17-2)10-6-12;/h3-10H,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDSNSDXMWRVLLI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)[I+]C2=CC=C(C=C2)OC.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80940894 | |

| Record name | Bis(4-methoxyphenyl)iodanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80940894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19231-06-2 | |

| Record name | Iodonium, bis(4-methoxyphenyl)-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19231-06-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(p-methoxyphenyl)iodonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019231062 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(4-methoxyphenyl)iodanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80940894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(p-methoxyphenyl)iodonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.984 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Bis(4-methoxyphenyl)iodonium bromide: Properties, Synthesis, and Reactivity

This guide provides a comprehensive technical overview of Bis(4-methoxyphenyl)iodonium bromide, a diaryliodonium salt of significant interest in synthetic organic chemistry. Intended for researchers, chemists, and professionals in drug development, this document delves into the core physicochemical properties, spectral characteristics, synthesis, and reactive applications of this versatile reagent, with a particular focus on its utility as an electrophilic arylating agent. The information is presented to not only detail established protocols but also to provide insights into the underlying chemical principles that govern its behavior.

Core Physicochemical and Structural Characteristics

Bis(4-methoxyphenyl)iodonium bromide, also known as di(p-anisyl)iodonium bromide, is a stable, solid organic salt. Its structure features a central hypervalent iodine(III) atom covalently bonded to two 4-methoxyphenyl (p-anisyl) groups, with a bromide anion providing charge balance. This structure renders the aryl groups susceptible to nucleophilic attack, making it a potent electrophilic arylating agent.

Key physical and chemical properties are summarized below for rapid reference.

| Property | Value | Reference(s) |

| CAS Number | 19231-06-2 | [1] |

| Molecular Formula | C₁₄H₁₄BrIO₂ | [1] |

| Molecular Weight | 421.07 g/mol | [1] |

| Appearance | White to off-white or light-yellow crystalline solid/powder | [1] |

| Melting Point | 190-192 °C | [1] |

| Density | 1.82 g/cm³ (at 20°C) | [1] |

| Solubility | Water: 2.3 mg/L (at 20°C)Organic: Slightly soluble in DMSO and Methanol | [1] |

| LogP | -1.5 (at 20°C) | [1] |

| Storage Conditions | Store in a dark place under an inert atmosphere at room temperature. | [1][2] |

Spectral Data Analysis

Structural elucidation and purity assessment of Bis(4-methoxyphenyl)iodonium bromide rely on standard spectroscopic techniques. While raw spectral data should be acquired on a per-batch basis, the expected signals are well-defined.

-

¹H NMR Spectroscopy : The proton NMR spectrum is characterized by its simplicity due to the molecule's symmetry. Two primary sets of signals are expected:

-

A singlet corresponding to the six protons of the two equivalent methoxy (-OCH₃) groups.

-

Two doublets in the aromatic region, representing the AA'BB' spin system of the p-substituted benzene rings. The protons ortho to the iodine atom will appear as one doublet, and the protons meta to the iodine (ortho to the methoxy group) will appear as another.

-

-

¹³C NMR Spectroscopy : The carbon NMR spectrum will also reflect the molecular symmetry, showing signals for:

-

The methoxy carbon.

-

Four distinct aromatic carbon signals: the ipso-carbon attached to iodine, the carbon bearing the methoxy group, and the two remaining non-equivalent aromatic CH carbons.

-

-

Infrared (IR) Spectroscopy : The IR spectrum will be dominated by stretches characteristic of its functional groups, including C-H stretches (aromatic and methyl), C=C stretches of the aromatic rings, and strong C-O stretches associated with the anisole moieties.

Synthesis Protocol: A Classic Approach

The preparation of diaryliodonium salts is a well-established process in organic chemistry. The following protocol is based on a classic method involving the condensation of an iodous reagent with anisole.[3]

Causality and Mechanistic Insight

The synthesis hinges on the creation of a highly electrophilic iodine(III) species from more stable precursors (I₂ and I₂O₅). This "iodous reagent" is then susceptible to electrophilic aromatic substitution with an electron-rich arene like anisole. The methoxy group of anisole is a powerful ortho-, para-directing activator, which facilitates the substitution and leads to the desired p-substituted product. The final step is a simple salt metathesis, where the addition of aqueous sodium bromide precipitates the less soluble bromide salt.

Experimental Workflow: Synthesis of Bis(4-methoxyphenyl)iodonium bromide

Caption: Workflow for the synthesis of Bis(4-methoxyphenyl)iodonium bromide.

Step-by-Step Methodology

-

Preparation of Iodous Reagent : In a suitable reaction vessel, react iodine (I₂) and iodine pentoxide (I₂O₅) in a molar ratio of approximately 1:2 in concentrated sulfuric acid at room temperature.

-

Reagent Purification : Effectively remove the sulfuric acid from the precipitated iodous reagent by thoroughly extracting the reaction liquor with an excess of glacial acetic acid.[3]

-

Condensation : Suspend the separated iodous reagent in fresh glacial acetic acid. Add at least a ten-fold molar excess of anisole to the suspension.[3]

-

Precipitation : After the condensation reaction is complete, precipitate the crystalline product by adding an excess of aqueous sodium bromide solution to the reaction mixture.[3]

-

Isolation : Filter the resulting crystalline solid. Wash the crystals sequentially with acetic acid and water.

-

Drying : Dry the final product in vacuo over a suitable desiccant like potassium hydroxide to yield pure di-(p-anisyl)-iodonium bromide.[3]

Chemical Reactivity: The Arylating Agent

The primary utility of Bis(4-methoxyphenyl)iodonium bromide lies in its capacity to act as an electrophilic source of a 4-methoxyphenyl group. It is widely employed in both metal-free and metal-catalyzed C-N, C-O, and C-C bond-forming reactions.

Mechanism of Metal-Free N-Arylation

The generally accepted mechanism for the reaction between a diaryliodonium salt and a nucleophile (Nu⁻) involves the formation of a hypervalent iodine intermediate.[4]

-

Nucleophilic Attack : The nucleophile attacks the iodine(III) center, forming a T-shaped diaryl-iodanyl-nucleophile intermediate (Ar₂I-Nu).

-

Ligand Coupling : This intermediate undergoes reductive elimination (ligand coupling) between the nucleophile and one of the aryl groups. The aryl group in the equatorial position is typically the one that couples.[4]

-

Product Formation : This step forms the arylated product (Ar-Nu) and a molecule of aryl iodide (in this case, 4-iodoanisole) as a byproduct.

While this pathway is common, alternative mechanisms such as direct nucleophilic aromatic substitution (SₙAr) or a single electron transfer (SET) process may operate under specific conditions.[4][5]

Caption: Generalized mechanism for metal-free arylation with a diaryliodonium salt.

Protocol: Regioselective N-Arylation of 5-Phenyltetrazole

Bis(4-methoxyphenyl)iodonium bromide has been successfully used for the regioselective arylation of NH-tetrazoles, which can be challenging via other methods.[6]

Self-Validating System : The success of this reaction is validated by the isolation of a single major regioisomer, 2-(4-methoxyphenyl)-5-phenyltetrazole. The clean conversion, which can be monitored by TLC or LC-MS, and the characteristic spectral data of the product confirm the protocol's efficacy.

Step-by-Step Methodology

-

Reagent Preparation : Dissolve 5-phenyltetrazole and an equimolar amount of Bis(4-methoxyphenyl)iodonium bromide in methanol.

-

Reaction : Stir the solution at room temperature. The reaction progress can be monitored by TLC.

-

Workup : Once the starting material is consumed, filter the solution to remove any minor undissolved material.

-

Isolation : Evaporate the methanol under vacuum. The resulting residue is the crude product.

-

Purification : The product, 2-(4-methoxyphenyl)-5-phenyltetrazole, can be further purified by recrystallization or column chromatography as needed. The selective formation of the 2-aryl isomer is a key feature of this reaction.[6]

Safety, Handling, and Storage

As a reactive chemical agent, proper handling of Bis(4-methoxyphenyl)iodonium bromide is crucial.

-

Hazard Identification : The compound is classified as harmful or toxic if swallowed and can cause skin and eye irritation or severe burns.[2] It may also cause respiratory irritation.

-

Personal Protective Equipment (PPE) : Always handle this chemical in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling : Avoid breathing dust. Prevent contact with skin and eyes.

-

Storage : For long-term stability, the compound should be stored in a tightly sealed container, protected from light, under an inert atmosphere (e.g., argon or nitrogen), and at room temperature.[1][2]

References

- CN113429359A - Preparation method of high-purity bis-ethylhexyloxyphenol methoxyphenyl triazine.

-

Povarov, L. et al. (2025). (E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine . MDPI. [Link]

-

Zubarev, V. Yu., Putis, S. M., & Ostrovskii, V. A. (2001). Regioselective Arylation of NH-Tetrazoles . Chemistry of Heterocyclic Compounds, 37, 386–387. Available via ResearchGate. [Link]

- US2839583A - Process for the preparation of di-(p-anisyl)-iodonium halides.

-

Wang, L. (2014). Arylation Reactions Using Diaryliodonium Salts . Newcastle University eTheses. [Link]

-

Clarke, R. et al. (2024). Mechanistic analysis of N-arylation with diaryliodonium salts . ChemRxiv. [Link]

-

Bis(p-methoxyphenyl)iodonium bromide Spectral Data . PubChem. [Link]

-

Supporting Information for C–H Arylation of Triphenylene, Naphthalene and Other Arenes using Pd/C . University of Bath. [Link]

-

Kaur, A. et al. (2023). Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts . Beilstein Journal of Organic Chemistry. [Link]

-

Malmedy, F., et al. (2013). Arylation with Unsymmetrical Diaryliodonium Salts: A Chemoselectivity Study . Chemistry - A European Journal. Available via PMC. [Link]

-

Arylation Using Diaryliodonium Salts . University of Illinois Urbana-Champaign. [Link]

Sources

- 1. bis(p-methoxyphenyl)iodonium bromide | 19231-06-2 [chemicalbook.com]

- 2. 19231-06-2|Bis(4-methoxyphenyl)iodonium bromide|BLD Pharm [bldpharm.com]

- 3. US2839583A - Process for the preparation of - Google Patents [patents.google.com]

- 4. Arylation with Unsymmetrical Diaryliodonium Salts: A Chemoselectivity Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts [beilstein-journals.org]

- 6. researchgate.net [researchgate.net]

"Bis(4-methoxyphenyl)iodonium bromide" CAS number 19231-06-2

CAS Number: 19231-06-2 Formula: C₁₄H₁₄BrIO₂ Molecular Weight: 421.07 g/mol [1][2][3][4]

Executive Summary

Bis(4-methoxyphenyl)iodonium bromide represents a critical intersection between stability and reactivity in hypervalent iodine chemistry.[4] While diaryliodonium salts are ubiquitous electrophilic arylating agents, the bromide salt specifically serves a unique role: it is the thermodynamically stable, cost-effective "storage form" of the highly reactive bis(4-methoxyphenyl)iodonium cation.[4]

For the drug development professional, this compound is not merely a reagent but a gateway intermediate .[4] Its nucleophilic counterion (Br⁻) dampens the electrophilicity of the iodine(III) center, allowing for long-term storage without the degradation seen in its triflate or tetrafluoroborate counterparts.[4] However, to unlock its full potential in metal-catalyzed cross-couplings or cationic polymerization, it often requires in situ or stepwise anion metathesis.[4]

This guide details the handling, activation, and application of this specific salt, moving beyond generic textbook descriptions to field-proven laboratory protocols.

Chemical Architecture & Stability Profile[4]

The compound features a T-shaped geometry characteristic of

Physical Properties Data

| Property | Value | Operational Note |

| Appearance | White to pale yellow powder | Yellowing indicates slight photodecomposition.[4] |

| Melting Point | 200–207 °C | High thermal stability compared to iodonium triflates.[4] |

| Solubility | DMSO, DMF, MeOH (Hot) | Poor solubility in DCM/Ether (crucial for purification).[4] |

| Hygroscopicity | Low | Can be weighed in open air (unlike many I(III) salts).[4] |

The "Counterion Effect"

The bromide anion is nucleophilic.[4] In cationic polymerization or highly electrophilic arylation, the bromide can attack the cationic center or quench the active species.[4] Therefore, CAS 19231-06-2 is rarely the final catalyst ; it is the stable precursor used to generate the active species (e.g., via exchange with

Synthesis & Manufacturing Protocols

While commercially available, in-house synthesis is often required to ensure fresh, oligomer-free reagents for sensitive catalytic cycles.[4] Two primary routes exist: the classical Beringer method (harsh) and the modern Sodium Perborate method (mild).[4]

Protocol A: The Sodium Perborate "One-Pot" Method (Recommended)

Rationale: This method avoids the use of concentrated sulfuric acid and minimizes regio-scrambling of the methoxy group.[4]

Reagents:

-

4-Iodoanisole (1.0 equiv)[4]

-

Anisole (1.1 equiv)[4]

-

Sodium Perborate Tetrahydrate (

) (2.2 equiv)[4] -

Acetic Acid (Solvent)[4]

Step-by-Step Workflow:

-

Activation: Dissolve sodium perborate in acetic acid at 40°C. The borate generates peracetic acid in situ, acting as a safe, controllable oxidant.[4]

-

Oxidation: Add 4-iodoanisole slowly. The iodine is oxidized from I(I) to I(III).[4]

-

Coupling: Add anisole. The electrophilic iodine species performs an electrophilic aromatic substitution (

) on the anisole.[4] -

Precipitation (The Bromide Trap): Pour the reaction mixture into a saturated aqueous solution of Potassium Bromide (KBr) .[4]

-

Purification: The bromide salt is insoluble in water/acetic acid mixtures and precipitates immediately.[4] Filter, wash with water, and then extensively with diethyl ether to remove unreacted anisole.[4]

Visualization: Synthesis & Activation Workflow

Figure 1: The synthesis workflow highlights the critical "Quench" step where the bromide counterion forces precipitation, isolating the stable salt.[4]

Reactivity & Applications

Electrophilic Arylation (Metal-Free)

The electron-rich methoxy groups make the iodine center less electrophilic than unsubstituted diphenyliodonium salts.[4] This "tuning" is advantageous when high selectivity is required to avoid over-arylation.[4]

-

Mechanism: Nucleophiles (phenols, amines) attack the ipso-carbon.[4] The bond to the iodine breaks, releasing 4-iodoanisole as the leaving group.[4]

-

Atom Economy Note: This reaction produces 1 equivalent of 4-iodoanisole waste.[4] In industrial settings, this must be recycled.[4]

Metal-Catalyzed Cross-Coupling

In the presence of Pd or Cu catalysts, this salt acts as a "super-electrophile."[4]

-

Suzuki-Miyaura Type: Reacts with boronic acids.[4]

-

Heck Type: Reacts with olefins.[4]

-

Advantage: Unlike aryl halides, iodonium salts oxidatively add to metals (e.g., Pd(0) to Pd(II)) without the need for strong ligands or high temperatures.[4]

Anion Metathesis (The Activation Protocol)

To use CAS 19231-06-2 in non-polar solvents (DCM, Toluene) or for cationic polymerization, the bromide must be exchanged.[4]

Standard Protocol:

-

Dissolve 10 mmol Bis(4-methoxyphenyl)iodonium bromide in minimal hot MeOH.

-

Add 10 mmol

or -

Observation: Immediate precipitation of yellow AgBr.

-

Filtration: Filter through Celite to remove AgBr.

-

Isolation: Evaporate solvent to yield the highly soluble, highly active hexafluoroantimonate or triflate salt.[4]

Visualization: Catalytic Arylation Cycle

Figure 2: The catalytic cycle demonstrates the oxidative addition of the iodonium salt to Pd(0), a process significantly faster than aryl bromide addition.[4]

Safety & Handling (MSDS Summary)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[4] |

| Skin Irritation | H315 | Causes skin irritation.[4] |

| Eye Irritation | H319 | Causes serious eye irritation.[4] |

| STOT-SE | H335 | May cause respiratory irritation.[4] |

Critical Handling Note: Hypervalent iodine compounds are generally stable, but they are energetic.[4][5] While the bromide salt is not explosive under standard conditions (unlike the perchlorate analogues), it should not be heated rapidly above its melting point.[4] Always store away from reducing agents.[4]

References

-

Bielawski, M., & Olofsson, B. (2007). Efficient and general one-pot synthesis of diaryliodonium triflates: Optimization, scope and limitations.[4] Chemical Communications, (24), 2521-2523.[4] Link[4]

- Grounding: Establishes the modern oxidative synthesis protocols adapted for bromide salts.

-

Yusubov, M. S., & Zhdankin, V. V. (2015). Iodine catalysis: A green alternative to transition metals in organic chemistry and materials science.[4] Resource-Efficient Technologies, 1(1), 49-67.[4] Link[4]

- Grounding: Reviews the reactivity profile of hypervalent iodine centers.

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3015049, Bis(p-methoxyphenyl)iodonium bromide.[4] Link[4]

-

Grounding: Source of physical property data and GHS safety classifications.[4]

-

-

Merritt, E. A., & Olofsson, B. (2009). Diaryliodonium salts: A journey from obscurity to fame.[4] Angewandte Chemie International Edition, 48(48), 9052-9070.[4] Link[4]

- Grounding: Authoritative review on the applications of diaryliodonium salts in cross-coupling.

Sources

- 1. Bis(4-Methoxy Phenyl)Iodonium Bromide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. Synthonix, Inc > 19231-06-2 | Bis(4-methoxyphenyl)iodonium bromide [synthonix.com]

- 3. 19231-06-2|Bis(4-methoxyphenyl)iodonium bromide|BLD Pharm [bldpharm.com]

- 4. Bis(p-methoxyphenyl)iodonium bromide | C14H14BrIO2 | CID 3015049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. One-Pot Preparations of Diaryliodonium Bromides from Iodoarenes and Arenes, with Sodium Perborate as the Oxidant† - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: Bis(4-methoxyphenyl)iodonium bromide

Executive Summary

Bis(4-methoxyphenyl)iodonium bromide (CAS: 19231-06-2) represents a cornerstone reagent in modern organic synthesis, specifically within the class of diaryl-

For drug development professionals, this compound is critical for Late-Stage Functionalization (LSF) . It allows for the direct installation of the 4-methoxyphenyl (PMP) moiety onto complex pharmacophores under mild conditions, often avoiding the need for pre-functionalized halogenated precursors.

Nomenclature and Structural Integrity

IUPAC Systematic Nomenclature

While commonly referred to as "Bis(4-methoxyphenyl)iodonium bromide," the rigorous IUPAC designation relies on onium salt conventions and lambda notation for hypervalent centers.

-

Preferred IUPAC Name (PIN): Bis(4-methoxyphenyl)iodonium bromide[1][3]

-

Systematic Description: Bis(4-methoxyphenyl)-

-iodanyl bromide -

Parent Structure: Diaryl-

-iodane[4][5]

Technical Note on "Iodonium" vs. "Iodanium":

Strictly speaking, the suffix "-onium" implies a cation derived by adding a proton to a hydride (e.g., Ammonium). For halogens, IUPAC P-73.1 recommends "iodonium" for cations of the form

Structural Geometry

The cation exhibits a pseudo-trigonal bipyramidal geometry around the central iodine atom.[5]

-

Oxidation State: Iodine(III)[6]

-

Electronic Configuration: 10 valence electrons (Hypervalent)

-

Bond Angles: The C-I-C bond angle is approximately 90° (cis-like) in the hypervalent bond description, though often depicted linearly in simplified 2D sketches.

Synthesis Strategy: The Olofsson Protocol

Mechanistic Pathway

The synthesis proceeds via the in situ generation of an iodine(III) species using m-chloroperbenzoic acid (mCPBA) as the oxidant, followed by electrophilic aromatic substitution (SEAr) on the anisole ring.

Figure 1: One-pot synthesis of symmetric diaryliodonium salts via mCPBA oxidation.

Experimental Protocol (Bench Scale)

Reagents: Iodine (

-

Oxidation: Dissolve

(1.0 equiv) in DCM.[5] Add mCPBA (2.2 equiv) and TsOH (2.2 equiv).[5] Stir at RT for 1 hour to generate the I(III) species (color change from purple to orange/yellow). -

Arylation: Add Anisole (2.2 equiv) dropwise.[5] The electrophilic I(III) species attacks the electron-rich aromatic ring. Stir for 12 hours.

-

Concentration: Remove solvent in vacuo to roughly 10% volume.

-

Anion Metathesis: Add saturated aqueous NaBr (excess) to the residue.[5] The bromide salt is significantly less soluble than the tosylate/triflate.[5]

-

Isolation: The target compound, Bis(4-methoxyphenyl)iodonium bromide , precipitates as a white/off-white solid. Filter, wash with

, and dry.[5]

Quality Control:

-

1H NMR (DMSO-d6):

8.12 (d, 4H, ortho-H), 7.05 (d, 4H, meta-H), 3.80 (s, 6H, -

Purity Check: Absence of iodoanisole (monomer byproduct) signals.[5]

Application in Drug Discovery: Electrophilic Arylation

The primary utility of this salt in drug development is the Metal-Free or Cu-Catalyzed Arylation of Nucleophiles . It serves as a "super-electrophile," transferring the 4-methoxyphenyl group to C, N, O, or S nucleophiles.

Case Study: C-H Arylation of Indoles

Indole scaffolds are ubiquitous in oncology drugs (e.g., Osimertinib).[5] Using this iodonium salt allows for C3-selective arylation without pre-functionalizing the indole.[5]

Catalytic Cycle (Copper-Catalyzed)

The mechanism involves a high-valent Cu(III) intermediate, facilitating reductive elimination of the aryl group.

Figure 2: Cu(I)/Cu(III) catalytic cycle for the arylation of nucleophiles using diaryliodonium salts.

Physical Properties & Safety Data

Quantitative Data Table

| Property | Value | Context |

| Molecular Formula | Salt formulation | |

| Molecular Weight | 421.07 g/mol | Stoichiometry calc |

| Melting Point | 190–192 °C | Purity indicator |

| Solubility | DMSO, DMF, MeOH | Poor in |

| Appearance | White to off-white powder | Light sensitive |

Safety & Handling (GHS Standards)

Signal Word: WARNING

-

H373: May cause damage to organs through prolonged or repeated exposure (Thyroid/Kidney due to iodine metabolites).[5]

Storage Protocol: Store in amber vials at room temperature. The bromide anion renders the salt relatively stable, but prolonged exposure to UV light can induce homolytic cleavage of the C-I bond, degrading the reagent.

References

-

IUPAC Nomenclature: IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry, 2014.[5] Link

-

Synthesis (Olofsson Method): Bielawski, M., Aili, D., & Olofsson, B. "Regiospecific One-Pot Synthesis of Diaryliodonium Tetrafluoroborates from Arylboronic Acids and Aryl Iodides."[5] Journal of Organic Chemistry, 2008, 73(12), 4602–4607. Link

-

General Reactivity: Merritt, E. A., & Olofsson, B. "Diaryliodonium salts: A journey from obscurity to fame."[5] Angewandte Chemie International Edition, 2009, 48(48), 9052-9070. Link

-

Drug Discovery Applications: Deprez, N. R., & Sanford, M. S.[5] "Synthetic and mechanistic studies of Pd-catalyzed C-H arylation with diaryliodonium salts." Journal of the American Chemical Society, 2009, 131(31), 11234-11241. Link

Sources

- 1. Bis(p-methoxyphenyl)iodonium bromide | C14H14BrIO2 | CID 3015049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Bis(4-Methoxy Phenyl)Iodonium Bromide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. diva-portal.org [diva-portal.org]

Diaryliodonium Salts: From Curiosities to Pillars of Late-Stage Functionalization

Executive Summary

Diaryliodonium salts (

This guide analyzes the trajectory of these salts, details the mechanistic underpinnings of their reactivity, and provides a validated, step-by-step protocol for their synthesis, tailored for medicinal chemists requiring late-stage functionalization of complex heterocycles.

The Dawn of Hypervalent Iodine (1894–1950s)

The history of diaryliodonium salts is a testament to serendipity in chemical discovery.

The Hartmann-Meyer Discovery (1894)

While attempting to prepare iodosylbenzene, C. Hartmann and V. Meyer stumbled upon the first diaryliodonium salt.[1] They observed that the decomposition of iodosylbenzene in concentrated sulfuric acid did not yield the expected disproportionation products alone but generated a stable, salt-like species.

-

The Reaction: Spontaneous condensation of iodosylbenzene with iodobenzene (formed in situ).

-

Significance: This established the existence of iodine in the +3 oxidation state bound to two carbon ligands, defying the then-conventional understanding of halogen valency.

The Beringer Era (1950s)

For nearly 60 years, the field remained dormant until F.M. Beringer standardized the synthesis.

-

Methodology: Acid-catalyzed condensation of iodate or iodosylarenes with arenes using sulfuric acid and acetic anhydride.

-

Limitation: While effective for simple substrates (e.g., diphenyliodonium chloride), the harsh acidic conditions and high temperatures precluded the use of functionalized substrates common in pharmaceutical intermediates.

Structural Renaissance & Mechanistic Paradigms

To utilize these reagents effectively, one must understand the geometry that drives their reactivity.

The Hypervalent Bond (The T-Shape)

Diaryliodonium salts adopt a T-shaped geometry consistent with a trigonal bipyramidal arrangement where the iodine lone pairs occupy the equatorial plane.

-

3-Center-4-Electron (3c-4e) Bond: The linear L-I-L bond (where L is the apical ligand, usually the heteroatom anion and one aryl group) is highly polarized.

-

The "Pseudometallic" Nature: The node in the non-bonding molecular orbital (HOMO) at the iodine center makes the iodine highly electrophilic, mimicking the reactivity of transition metals like Pd(II) or Cu(III).

Mechanistic Pathway: Copper-Catalyzed Arylation

In modern drug development, the copper-catalyzed arylation of nucleophiles (Gaunt/Sanford chemistry) is the primary application. The mechanism involves a critical oxidative addition step.

Figure 1: Catalytic cycle for Cu-catalyzed arylation using diaryliodonium salts. Note the access to the high-energy Cu(III) intermediate.

Strategic Synthesis: The Modern Protocol

Critique of Legacy Methods: The Beringer method (sulfuric acid) is obsolete for complex molecule synthesis due to poor functional group tolerance. The Gold Standard: The Olofsson One-Pot Synthesis . This method, developed by Berit Olofsson’s group, utilizes m-chloroperbenzoic acid (mCPBA) and triflic acid (TfOH).

Why this protocol? (Expertise & Experience)

-

Regioselectivity: It allows for the selective synthesis of unsymmetrical salts (Ar-I-Ar').[2]

-

Atom Economy: It bypasses the isolation of unstable iodosyl intermediates.

-

Safety: It avoids the formation of explosive perchlorate salts, yielding stable triflates instead.

Validated Protocol: Synthesis of Diphenyliodonium Triflate

Target Scale: 1.0 mmol

Reagents

-

Iodobenzene (1.0 mmol)

-

Benzene (1.1 mmol) - Acts as the nucleophilic partner

-

mCPBA (1.1 mmol, dried or commercially available 77%)

-

Triflic acid (TfOH) (2.0 mmol)

-

Dichloromethane (DCM) (2 mL)

Step-by-Step Workflow

-

Oxidation Phase:

-

Coupling Phase:

-

Add Benzene (the arene partner) to the mixture.

-

Stir at RT for 1 hour.

-

Checkpoint: The reaction is usually fast. TLC can monitor the disappearance of iodobenzene, but the salt itself often stays at the baseline.

-

-

Work-up & Isolation (Self-Validating):

-

Concentrate the mixture in vacuo (do not heat above 40°C).

-

Precipitation: Add diethyl ether (Et2O) to the residue. Diaryliodonium triflates are generally insoluble in ether, while mCBA (byproduct) and unreacted starting materials are soluble.

-

Filtration: Filter the white solid. Wash copiously with Et2O.

-

Purity Check: H-NMR in DMSO-d6. Look for the diagnostic shifts of the aromatic protons (often downfield shifted due to the positive charge).

-

Figure 2: Workflow for the Olofsson One-Pot Synthesis of Diaryliodonium Triflates.

Data Presentation: Counter-Anion Selection

The choice of counter-anion dictates solubility and stability.

| Anion Class | Examples | Solubility (Org. Solvents) | Stability/Safety | Recommended Use |

| Halides | Low (often require MeOH/H2O) | Stable, but low reactivity | Precursors for anion exchange | |

| Perfluoroalkylsulfonates | High (DCM, MeCN) | High / Safe | Standard for Synthesis | |

| Tetrafluoroborates | Moderate | High / Safe | Large scale applications | |

| Perchlorates | Moderate | DANGEROUS (Explosive) | Avoid completely |

Applications in Drug Development[10][11]

Late-Stage C-H Functionalization

Diaryliodonium salts enable the "magic methyl" equivalent for aryl groups—installing a phenyl ring onto a complex scaffold at a late stage.

-

Mechanism: Radical or Cu(III) pathways allow arylation of C-H bonds in indoles, pyrroles, and pyridines under mild conditions.

-

Positron Emission Tomography (PET): The DiMagno and Sanford labs have utilized these salts as precursors for

-fluorination. The extreme leaving group ability of the

References

-

Hartmann, C., & Meyer, V. (1894).[1][6][8][9] Ueber Jodoniumbasen. Berichte der deutschen chemischen Gesellschaft, 27(1), 426–432.[8]

-

Beringer, F. M., et al. (1953). Diaryliodonium Salts.[1][3][6][7][8][10][11][12][13][14] I. Synthesis. Journal of the American Chemical Society, 75(11), 2705–2708.

-

Bielawski, M., Aili, D., & Olofsson, B. (2008).[3][8] Regiospecific One-Pot Synthesis of Diaryliodonium Tetrafluoroborates from Arylboronic Acids and Aryl Iodides. The Journal of Organic Chemistry, 73(12), 4602–4607.

-

Phipps, R. J., & Gaunt, M. J. (2009). A meta-selective copper-catalyzed C–H bond arylation. Science, 323(5921), 1593-1597.

-

Deprez, N. R., & Sanford, M. S. (2009). Synthetic and Mechanistic Studies of Pd-Catalyzed C-H Arylation with Diaryliodonium Salts. Journal of the American Chemical Society, 131(31), 11234–11241.

Sources

- 1. A Mild and General One-Pot Synthesis of Densely Functionalized Diaryliodonium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. thieme-connect.com [thieme-connect.com]

- 3. Regiospecific One-Pot Synthesis of Diaryliodonium Tetrafluoroborates from Arylboronic Acids and Aryl Iodides [organic-chemistry.org]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. conservancy.umn.edu [conservancy.umn.edu]

- 6. diva-portal.org [diva-portal.org]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. diva-portal.org [diva-portal.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Recent Advances in Transition-Metal-Free Late-Stage C-H and N-H Arylation of Heteroarenes Using Diaryliodonium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. BJOC - One-pot synthesis of diaryliodonium salts from arenes and aryl iodides with Oxone–sulfuric acid [beilstein-journals.org]

- 13. researchgate.net [researchgate.net]

- 14. "Uses of Diaryliodonium Salts and Methods for their Synthesis" by Jordan M. Veness [digitalcommons.unl.edu]

Technical Guide: Solubility Profile of Bis(4-methoxyphenyl)iodonium bromide

[1][2][3]

Part 1: Executive Summary & Compound Identity[2][3]

Compound Name: Bis(4-methoxyphenyl)iodonium bromide Synonyms: Di(p-anisyl)iodonium bromide; 4,4'-Dimethoxydiphenyliodonium bromide.[1][2][3][4] Chemical Nature: Diaryliodonium salt (Hypervalent Iodine).[2][3]

CRITICAL DATA INTEGRITY ALERT (CAS Mismatch): The CAS number provided in your prompt (6293-66-9 ) corresponds to Diphenyliodonium p-toluenesulfonate (Tosylate) , not the bromide salt.

Bis(4-methoxyphenyl)iodonium bromide corresponds to CAS 19231-06-2 . [1][2][3][4] * Implication: If you are working with the Tosylate (CAS 6293-66-9), it is significantly more soluble in organic solvents (DCM, Chloroform) than the Bromide.

[1][2][3] This guide focuses strictly on the "Bis(4-methoxyphenyl)iodonium bromide" (CAS 19231-06-2) as requested by the chemical name. [1][2][3]

Part 2: Solubility Landscape

The bromide anion (

Solubility Compatibility Table

| Solvent Class | Specific Solvent | Solubility Rating | Operational Notes |

| Polar Aprotic | DMSO, DMF | High | Recommended for Stock Solutions. Dissolves readily at RT. ideal for biological assays or photo-initiator stock.[1][2][5] |

| Polar Aprotic | Acetonitrile (MeCN) | Moderate | Soluble, especially with mild heating ( |

| Protic | Methanol, Ethanol | Temperature Dependent | Sparingly soluble at RT; Soluble at Reflux. Primary choice for recrystallization.[1][2][3][5] |

| Protic | Water | Low / Insoluble | Solubility is |

| Chlorinated | DCM, Chloroform | Low / Sparingly | Unlike the triflate analog, the bromide salt has poor solubility in DCM.[1][2][5] Requires anion exchange for use in non-polar catalysis.[2][3] |

| Non-Polar | Diethyl Ether, Hexanes | Insoluble | Strict Antisolvent. Used to wash the filter cake during purification to remove non-ionic organic impurities.[1][2][3][5] |

| Specialty | Methyl Cellosolve | High (Hot) | Gold Standard for Purification. Historical and industrial protocols cite this for obtaining high-purity crystals.[1][2][3][5] |

Part 3: Mechanistic Insights & Visualization

The dissolution of Bis(4-methoxyphenyl)iodonium bromide is governed by the competition between its Lattice Energy (stabilized by the electrostatic attraction between the large iodonium cation and the bromide anion) and the Solvation Energy of the solvent.[1][2][3]

Solvation Mechanism Diagram

Figure 1: Solvation logic flow. High dielectric solvents (DMSO) directly dissociate the ion pair.[2][3] Thermal energy in alcohols allows for temporary dissolution (recrystallization), while non-polar solvents force aggregation (precipitation).[2][3]

Part 4: Validated Experimental Protocols

Protocol A: Purification via Recrystallization

Context: Removing inorganic salts or unreacted anisole/iodine residues.[2]

-

Dissolution: Place crude Bis(4-methoxyphenyl)iodonium bromide in a flask. Add Methyl Cellosolve (2-Methoxyethanol) or Ethanol (approx. 15 mL per gram of solid).[1][2][3]

-

Heating: Heat to reflux (

) with stirring until the solid completely dissolves. If insoluble particles remain (likely inorganic salts like NaBr), filter the hot solution rapidly.[2][3] -

Crystallization: Allow the solution to cool slowly to room temperature, then chill in an ice bath (

) for 2 hours. -

Isolation: Filter the white crystalline solid.

-

Washing: Wash the filter cake with cold ethanol, followed by Diethyl Ether to remove residual solvent and lipophilic impurities.[2][3]

-

Drying: Dry under vacuum at

to remove trace solvents.

Protocol B: Anion Metathesis (For DCM Solubility)

Context: If your application requires solubility in Dichloromethane (DCM) or Toluene (e.g., for hydrophobic catalysis), you must exchange the Bromide anion for a non-coordinating anion (PF6, OTf).[2][3]

-

Dissolve: Dissolve 1.0 eq of Bis(4-methoxyphenyl)iodonium bromide in minimal hot Methanol.

-

Exchange: Add 1.05 eq of Potassium Hexafluorophosphate (

) dissolved in water. -

Precipitate: The Bis(4-methoxyphenyl)iodonium Hexafluorophosphate will precipitate immediately (as it is hydrophobic).[1][2][3]

-

Extract: Dilute with water and extract the solid into Dichloromethane (DCM) .[2][3][7] The new salt is now highly soluble in DCM.[2][3]

Part 5: Stability & Handling

-

Photosensitivity: Diaryliodonium salts are photo-acid generators .[1][2][3] Solutions in DMSO or Methanol will degrade if exposed to UV or ambient blue light.[2][3] Store solutions in amber vials wrapped in foil.

-

Thermal Stability: Stable in solution up to

for short periods.[1][2][3] Prolonged heating in DMSO can lead to decomposition via nucleophilic attack of the sulfoxide on the iodonium center.[2][3]

References

-

Beringer, F. M., et al. (1959).[2][3] Diaryliodonium Salts.[2][3][8][9][10] IX. The Synthesis of Substituted Diphenyliodonium Salts. Journal of the American Chemical Society.[2][3] (Describes the synthesis and crystallization from methyl cellosolve).[1][2][3]

-

National Center for Biotechnology Information. (2025).[2][3] PubChem Compound Summary for CID 3015049, Bis(p-methoxyphenyl)iodonium bromide.

-

Sigma-Aldrich. (2025).[1][2][3] Product Specification: Bis(4-methoxyphenyl)iodonium bromide (CAS 19231-06-2).[1][2][3][4]

-

ChemicalBook. (2025).[2][3][7] Bis(p-methoxyphenyl)iodonium bromide Properties and Solubility.

Sources

- 1. Bis(4-Methoxy Phenyl)Iodonium Bromide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. 4427-22-9,N-Hydroxyisonicotinamide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. Bis(p-methoxyphenyl)iodonium bromide | C14H14BrIO2 | CID 3015049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Bis(p-methoxyphenyl)iodonium bromide - CAS:19231-06-2 - Sunway Pharm Ltd [3wpharm.com]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. bis(p-methoxyphenyl)iodonium bromide | 19231-06-2 [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. angenechemical.com [angenechemical.com]

- 9. GSRS [gsrs.ncats.nih.gov]

- 10. Cas 6293-71-6,Iodonium, bis(4-methoxyphenyl)-, iodide | lookchem [lookchem.com]

An In-depth Technical Guide to the Safe Handling, Storage, and Use of Bis(4-methoxyphenyl)iodonium bromide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

Bis(4-methoxyphenyl)iodonium bromide is a diaryliodonium salt that serves as a potent and versatile electrophilic arylating agent in modern organic synthesis.[1] Its utility in the formation of carbon-carbon and carbon-heteroatom bonds makes it a valuable reagent in the synthesis of complex molecules, including pharmacologically active compounds.[2] Diaryliodonium salts, in general, are recognized for their high reactivity and stability under mild reaction conditions.[1] The reactivity of these compounds is centered around the hypervalent iodine(III) center, which facilitates the transfer of an aryl group to a wide range of nucleophiles.[3]

This guide provides a comprehensive overview of the critical safety, handling, and storage considerations for Bis(4-methoxyphenyl)iodonium bromide to ensure its safe and effective use in the research and development laboratory.

Hazard Identification and Safety Profile

A thorough understanding of the hazard profile of Bis(4-methoxyphenyl)iodonium bromide is the foundation of its safe handling. The compound is classified with several hazards according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

GHS Classification

The following table summarizes the GHS hazard classifications for Bis(4-methoxyphenyl)iodonium bromide:

| Hazard Class | Category | Hazard Statement |

| Acute toxicity, oral | 4 | H302: Harmful if swallowed |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |

| Respiratory sensitization | - | H335: May cause respiratory irritation |

| Skin sensitization | 1 | H317: May cause an allergic skin reaction |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |

| Specific target organ toxicity — repeated exposure | 2 | H373: May cause damage to organs through prolonged or repeated exposure |

Data sourced from PubChem CID 3015049.

Pictograms and Signal Word

Signal Word: Warning

Primary Routes of Exposure and Health Effects

-

Ingestion: Harmful if swallowed, may cause gastrointestinal irritation.

-

Inhalation: May cause respiratory tract irritation.

-

Skin Contact: Causes skin irritation and may lead to an allergic skin reaction upon repeated contact.

-

Eye Contact: Causes serious eye irritation.

Chemical and Physical Properties

A knowledge of the physical and chemical properties of Bis(4-methoxyphenyl)iodonium bromide is essential for its proper handling and storage.

| Property | Value |

| Molecular Formula | C₁₄H₁₄BrIO₂ |

| Molecular Weight | 421.07 g/mol |

| Appearance | Light-yellow to yellow powder or crystals |

| Melting Point | 190-192 °C |

| Solubility | Soluble in DMSO and methanol. Diaryliodonium salts with halide anions are generally less soluble in most organic solvents compared to those with triflate or tetrafluoroborate anions.[3] |

Data primarily sourced from Sigma-Aldrich and BLD Pharmatech Safety Data Sheets.[4][5]

Reactivity and Stability

Diaryliodonium salts are known for their reactivity as electrophilic arylating agents. This reactivity stems from the electron-deficient nature of the iodine(III) center and the excellent leaving group ability of the iodoarene moiety.[3]

Thermal Decomposition

-

Carbon monoxide (CO)

-

Carbon dioxide (CO₂)

-

Hydrogen bromide (HBr)

-

Hydrogen iodide (HI)[5]

It is crucial to avoid heating the compound to its melting point, as some diaryliodonium salts have been observed to decompose rather than melt at elevated temperatures.[6]

Incompatibilities

To prevent hazardous reactions, Bis(4-methoxyphenyl)iodonium bromide should be stored away from and not mixed with the following:

-

Strong oxidizing agents: May lead to vigorous or explosive reactions.

-

Strong reducing agents: Can cause decomposition of the iodonium salt.

-

Strong bases: Diaryliodonium salts can react with strong bases.[7]

-

Strong acids: While some reactions are carried out in the presence of acid, strong, non-nucleophilic acids should be used with caution as they can affect the stability of the salt.

Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is paramount when working with Bis(4-methoxyphenyl)iodonium bromide. The following workflow and PPE recommendations are designed to minimize exposure and ensure a safe laboratory environment.

Engineering Controls

-

Fume Hood: All handling of solid Bis(4-methoxyphenyl)iodonium bromide and its solutions should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.

-

Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential for personal safety.

Caption: Essential PPE for handling Bis(4-methoxyphenyl)iodonium bromide.

Handling Protocol

The following step-by-step protocol should be followed when handling Bis(4-methoxyphenyl)iodonium bromide:

-

Preparation:

-

Don all required PPE before entering the laboratory.

-

Ensure the fume hood is functioning correctly.

-

Have all necessary equipment and reagents readily available.

-

Prepare a quench solution (e.g., sodium thiosulfate solution) in case of a spill.

-

-

Weighing and Transfer:

-

Weigh the solid compound in the fume hood.

-

Avoid generating dust. If the compound is a fine powder, handle it with extra care.

-

Use a spatula or other appropriate tool for transfer.

-

-

Dissolution:

-

If preparing a solution, add the solid slowly to the solvent while stirring.

-

Be aware of the compound's solubility characteristics in the chosen solvent.

-

-

Reaction Setup:

-

Set up the reaction apparatus in the fume hood.

-

If the reaction is to be heated, use a well-controlled heating mantle and monitor the temperature closely.

-

-

Post-Reaction:

-

Quench the reaction mixture safely according to the specific experimental procedure.

-

Handle all waste as hazardous.

-

Storage and Stability

Proper storage is crucial to maintain the integrity and stability of Bis(4-methoxyphenyl)iodonium bromide and to prevent hazardous situations.

Storage Conditions

The following conditions are recommended for the long-term storage of this compound:

Caption: Recommended storage conditions for Bis(4-methoxyphenyl)iodonium bromide.

Rationale for Storage Recommendations

-

Tightly Closed Container: Prevents absorption of moisture and contamination.

-

Dry and Well-Ventilated Area: Minimizes the risk of hydrolysis and ensures any potential vapors are safely dispersed.

-

Room Temperature: Avoids exposure to high temperatures that could lead to thermal decomposition.

-

Inert Atmosphere: While generally stable, storage under an inert atmosphere can help prevent slow degradation over time, especially for a high-purity reagent.

-

Protect from Light: Some organic compounds are light-sensitive and can degrade upon exposure to UV light.

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

First Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5]

-

In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek immediate medical attention.[5]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5]

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[5]

Spill and Leak Procedures

-

Evacuate: Evacuate the immediate area of the spill.

-

Ventilate: Ensure the area is well-ventilated (if safe to do so).

-

Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

-

Neutralize (for small spills): For small spills, a dilute solution of sodium thiosulfate can be used to reduce the iodonium salt.

-

Collect: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

-

Decontaminate: Clean the spill area thoroughly with a suitable solvent and then with soap and water.

Waste Disposal

All waste containing Bis(4-methoxyphenyl)iodonium bromide, including empty containers, contaminated absorbents, and reaction residues, must be treated as hazardous waste. Dispose of in accordance with local, state, and federal regulations. Do not dispose of down the drain or in regular trash.

Conclusion

Bis(4-methoxyphenyl)iodonium bromide is a valuable reagent for synthetic chemists. Its effective and safe use hinges on a comprehensive understanding of its hazards, reactivity, and proper handling procedures. By adhering to the guidelines outlined in this technical guide, researchers can minimize risks and create a safe and productive laboratory environment.

References

-

PubChem. (n.d.). Bis(p-methoxyphenyl)iodonium bromide. National Center for Biotechnology Information. PubChem Compound Database; CID=3015049. Retrieved from [Link]

- Kita, Y., et al. (2022). Diaryliodonium(III) Salts in One-Pot Double Functionalization of C–I and ortho C–H Bonds. RSC Publishing.

- Zubarev, V. Y., Putis, S., & Ostrovskii, V. A. (2001). Regioselective Arylation of NH-Tetrazoles. Chemistry of Heterocyclic Compounds, 37(3), 365-366.

- Olofsson, B. (2011). New Reactivity in Diaryliodonium Salt Chemistry. Diva-portal.org.

- Carroll, M. A. (2020). Arylation Reactions Using Diaryliodonium Salts. Newcastle University eTheses.

- Fang, Y., et al. (2023). Recent Progress in Arylation Reactions with Diaryliodonium Salts.

- American Chemical Society. (2024). Diaryliodonium Salts. ACS In Focus.

- Xiao, Z. (2020). Arylation Reactions Using Diaryliodonium Salts. Newcastle University eTheses.

- Aradi, K., et al. (2016).

- Mori, T., et al. (2020). Heteroaryliodonium(III) Salts as Highly Reactive Electrophiles. Frontiers in Chemistry.

Sources

- 1. diva-portal.org [diva-portal.org]

- 2. Newcastle University eTheses: Arylation Reactions Using Diaryliodonium Salts [theses.ncl.ac.uk]

- 3. scispace.com [scispace.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Copper(I) bromide | 7787-70-4 | Benchchem [benchchem.com]

- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

Methodological & Application

Application Notes and Protocols: Bis(4-methoxyphenyl)iodonium bromide in Organic Synthesis

Prepared by: Gemini, Senior Application Scientist

Introduction: The Role of Diaryliodonium Salts in Modern Synthesis

In the landscape of modern organic chemistry, the formation of carbon-heteroatom and carbon-carbon bonds is fundamental to the construction of complex molecules, particularly in the fields of pharmaceuticals and materials science. Diaryliodonium (DAI) salts have emerged as powerful and versatile reagents for these transformations.[1][2][3] These hypervalent iodine(III) compounds, characterized by the general structure [Ar₂I]⁺X⁻, function as exceptional electrophilic arylating agents.[3] They offer significant advantages over traditional methods, including high reactivity, excellent stability as solid materials, and milder reaction conditions, often serving as environmentally benign alternatives to heavy-metal-based reagents.[1][2]

Bis(4-methoxyphenyl)iodonium bromide, the subject of this guide, is a prominent member of this class. Its symmetrical structure features two electron-rich methoxy-substituted phenyl rings attached to an iodine(III) center. This electron-rich nature influences its reactivity and makes it a valuable tool for transferring the 4-methoxyphenyl group to a wide array of nucleophiles. This document provides an in-depth exploration of its applications, mechanistic underpinnings, and detailed protocols for its use in key synthetic transformations.

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₄BrIO₂ | [4][5] |

| Molecular Weight | 421.07 g/mol | [4][5] |

| Appearance | White to off-white solid | [6] |

| Melting Point | 190-192 °C | [6][7] |

| Solubility | Slightly soluble in DMSO and Methanol | [6] |

| Storage | Keep in dark place, Inert atmosphere, Room temperature | [6][8] |

PART 1: Core Applications in Arylation Chemistry

Bis(4-methoxyphenyl)iodonium bromide is primarily utilized as an electrophilic source of the 4-methoxyphenyl group. Its utility spans the formation of C-N, C-O, and C-C bonds, making it a cornerstone reagent for synthesizing complex aryl-containing structures.

C-N Bond Formation: The Synthesis of Arylamines and Amides

The introduction of an aryl moiety to a nitrogen atom is a critical transformation in the synthesis of countless pharmaceutical agents and bioactive molecules.[9][10] Bis(4-methoxyphenyl)iodonium bromide provides a robust method for the N-arylation of amines, amides, and other nitrogen nucleophiles, often under mild, transition-metal-free conditions or with copper catalysis.

Mechanistic Insight

The arylation of nucleophiles using diaryliodonium salts can proceed through several distinct mechanistic pathways.[1]

-

Metal-Free Pathway: In the absence of a transition metal catalyst, the reaction is believed to proceed via nucleophilic attack on the iodine atom, forming a hypervalent iodine(III) intermediate. This is followed by reductive elimination to yield the N-arylated product and an iodoarene byproduct (4-iodoanisole).[2]

-

Copper-Catalyzed Pathway: The presence of a copper catalyst can significantly accelerate the reaction. The cycle often involves the formation of a highly reactive copper(III)-aryl species, which then undergoes reductive elimination to form the C-N bond.

-

Radical Pathway: In some cases, particularly with certain substrates or under photolytic conditions, a homolytic cleavage of the diaryliodonium salt can occur, leading to radical-mediated arylation pathways.[1]

Illustrative Mechanism: Copper-Catalyzed N-Arylation

Caption: Generalized catalytic cycle for copper-catalyzed N-arylation.

Protocol 1: Copper-Catalyzed N-Arylation of Aniline

This protocol describes a general procedure for the N-arylation of aniline with bis(4-methoxyphenyl)iodonium bromide using a copper catalyst.

Materials:

-

Bis(4-methoxyphenyl)iodonium bromide (1.2 equiv)

-

Aniline (1.0 equiv)

-

Copper(I) iodide (CuI) (10 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

Vessel Preparation: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add bis(4-methoxyphenyl)iodonium bromide, potassium carbonate, and copper(I) iodide.

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., nitrogen or argon) for 5-10 minutes. This is crucial for obtaining consistent and reliable results.[11]

-

Reagent Addition: Under the inert atmosphere, add anhydrous DMF via syringe, followed by the aniline.

-

Reaction: Stir the mixture at 80-100 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS. Typical reaction times range from 4 to 12 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Transfer to a separatory funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired N-(4-methoxyphenyl)aniline.[12]

C-O Bond Formation: Access to Diaryl Ethers

Diaryl ethers are prevalent structural motifs in natural products and pharmaceuticals. The arylation of phenols and alcohols using diaryliodonium salts provides a direct and efficient route to these compounds, often circumventing the harsher conditions required by traditional Ullmann condensations.

Mechanistic Considerations: The Aryne Pathway

In the presence of a strong base and at elevated temperatures, O-arylation reactions can proceed through a benzyne intermediate.[1] The base deprotonates the phenol to a phenolate and can also induce elimination from the diaryliodonium salt to form a highly reactive aryne. The phenolate then acts as a nucleophile, attacking the aryne to form the C-O bond.[1][13]

Illustrative Workflow: O-Arylation of Phenol

Caption: General experimental workflow for O-arylation.

Protocol 2: Metal-Free O-Arylation of 4-tert-Butylphenol

This protocol outlines a transition-metal-free approach for the synthesis of a diaryl ether.

Materials:

-

Bis(4-methoxyphenyl)iodonium bromide (1.1 equiv)

-

4-tert-Butylphenol (1.0 equiv)

-

Potassium tert-butoxide (t-BuOK) (2.0 equiv)

-

Anhydrous Toluene

Procedure:

-

Vessel Preparation: Add 4-tert-butylphenol and potassium tert-butoxide to a flame-dried Schlenk tube equipped with a stir bar.

-

Inert Atmosphere: Evacuate and backfill the tube with argon three times.[11]

-

Reagent Addition: Add anhydrous toluene via syringe, and stir the resulting suspension for 10 minutes at room temperature. Then, add bis(4-methoxyphenyl)iodonium bromide in one portion under a positive flow of argon.

-

Reaction: Seal the tube and heat the mixture in a preheated oil bath at 110 °C for 12-18 hours.

-

Work-up:

-

Cool the reaction to ambient temperature and quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).[12]

-

Extract the mixture with diethyl ether (3 x 20 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

-

-

Purification: Remove the solvent in vacuo. Purify the crude product by flash chromatography (e.g., using a hexane/ethyl acetate gradient) to yield 1-(tert-butyl)-4-(4-methoxyphenoxy)benzene.

PART 2: Safety, Handling, and Storage

As a responsible scientist, proper handling and awareness of chemical hazards are paramount. Bis(4-methoxyphenyl)iodonium bromide should be handled with appropriate personal protective equipment (PPE).

Hazard Identification

According to GHS classification, this compound presents the following hazards:[4][7]

| Pictogram | GHS Hazard Statements |

| H302: Harmful if swallowed.[4] H315: Causes skin irritation.[4] H317: May cause an allergic skin reaction.[4] H319: Causes serious eye irritation.[4] H335: May cause respiratory irritation.[4] H373: May cause damage to organs through prolonged or repeated exposure.[4][7] |

Recommended Precautions

-

Handling: Handle in a well-ventilated place, preferably a chemical fume hood. Wear suitable protective clothing, gloves, and eye/face protection. Avoid formation of dust and aerosols.[7]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. Keep in a dark place under an inert atmosphere for long-term stability.[6][8]

-

Disposal: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable local and national regulations.[7]

Conclusion

Bis(4-methoxyphenyl)iodonium bromide stands out as a highly effective and adaptable reagent in the synthetic organic chemist's toolbox. Its stability, high reactivity, and the mild conditions under which it operates make it a superior choice for a variety of arylation reactions.[1][2] As demonstrated, it provides reliable access to N-aryl and O-aryl compounds, which are key intermediates in drug development and materials science. The continued exploration of hypervalent iodine chemistry promises to further expand the utility of diaryliodonium salts, paving the way for even more efficient and sustainable synthetic methodologies.

References

-

LookChem. Iodonium, bis(4-methoxyphenyl) - Cas 6293-71-6. [Link]

-

PubChem. Bis(p-methoxyphenyl)iodonium bromide | C14H14BrIO2 | CID 3015049. [Link]

-

PharmaCompass. Bis(4-Methoxy Phenyl)Iodonium Bromide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]

-

University of Bielefeld. ORGANIC CHEMISTRY. [Link]

-

Fiveable. 4-methoxyphenylmagnesium bromide Definition - Organic Chemistry Key Term. [Link]

-

PubMed Central (PMC). Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts. [Link]

-

Taylor & Francis Online. Recent advances in transition-metal-free arylation by using diaryliodonium salts. [Link]

-

University of Windsor. Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. [Link]

- Google Patents.

-

DiVA portal. Diaryliodonium Salts. [Link]

-

University of Illinois. Arylation Using Diaryliodonium Salts. [Link]

-

National Institutes of Health (NIH). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. [Link]

-

Royal Society of Chemistry. Cyclic diaryliodonium salts: applications and overview. [Link]

-

Royal Society of Chemistry. Diaryliodonium(III) Salts in One-Pot Double Functionalization of C–IIII and ortho C–H Bonds. [Link]

-

ACS Publications. Arylation of Click Triazoles with Diaryliodonium Salts | The Journal of Organic Chemistry. [Link]

-

Royal Society of Chemistry. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. [Link]

-

ResearchGate. Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis. [Link]

-

ResearchGate. (PDF) Recent Progress in Arylation Reactions with Diaryliodonium Salts. [Link]

-

Organic Chemistry Portal. Substituted arene synthesis by alkylation or arylation. [Link]

-

National Institutes of Health (NIH). Coupling of unactivated alkyl electrophiles using frustrated ion pairs. [Link]

-

Semantic Scholar. Radiolabeling and In-Silico Study of 131I-(4-fluorobenzoyl-3-methylthiourea) as Radiopharmaceuticals for Breast Cancer Theranost. [Link]

-

Beilstein Journals. Aryl iodane-induced cascade arylation–1,2-silyl shift–heterocyclization of propargylsilanes under copper catalysis. [Link]

Sources

- 1. Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. chemistry.illinois.edu [chemistry.illinois.edu]

- 4. Bis(p-methoxyphenyl)iodonium bromide | C14H14BrIO2 | CID 3015049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Bis(4-Methoxy Phenyl)Iodonium Bromide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. bis(p-methoxyphenyl)iodonium bromide | 19231-06-2 [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. 19231-06-2|Bis(4-methoxyphenyl)iodonium bromide|BLD Pharm [bldpharm.com]

- 9. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. diva-portal.org [diva-portal.org]

Application Note: Protocol for O-Arylation of Phenols with Bis(4-methoxyphenyl)iodonium Bromide

Executive Summary & Strategic Utility

This application note details the protocol for synthesizing diaryl ethers via the O-arylation of phenols using Bis(4-methoxyphenyl)iodonium bromide .

While the Buchwald-Hartwig (Pd) and Ullmann (Cu/high-temp) couplings are traditional routes to diaryl ethers, diaryliodonium salts offer a distinct advantage: they act as "hyper-electrophiles," enabling arylation under milder conditions without the need for sensitive phosphine ligands.

Why this Reagent? Bis(4-methoxyphenyl)iodonium bromide is a symmetric, air-stable solid. Unlike its triflate counterparts, the bromide salt is significantly more cost-effective and robust against moisture. However, the nucleophilic nature of the bromide counter-ion requires a specific catalytic protocol to prevent catalyst poisoning—a nuance often overlooked in general literature.

Key Applications:

-

Late-Stage Functionalization: Introduction of the 4-methoxyphenyl (PMP) moiety, a common bioisostere in medicinal chemistry (e.g., Thyroxine analogs).

-

Polymer Chemistry: Synthesis of monomers for poly(ether ketone)s.

Mechanistic Insight & Reaction Design

To ensure protocol reliability, one must understand the catalytic cycle. Unlike simple aryl halides, the hypervalent iodine(III) center facilitates a high-oxidation-state pathway.

The Challenge of the Bromide Counter-Ion

In metal-free conditions, the bromide ion (

Catalytic Cycle (Graphviz Visualization)

The reaction proceeds via a Cu(I)/Cu(III) catalytic loop. The oxidative addition of the iodonium salt to Cu(I) is extremely fast, forming a highly electrophilic Cu(III) species.

Figure 1: The Cu(I)/Cu(III) catalytic cycle for O-arylation. Note that the hypervalent iodine acts as a 2-electron oxidant, converting Cu(I) directly to Cu(III).

Experimental Protocol

Materials & Stoichiometry

| Component | Role | Equiv. | Notes |

| Phenol Substrate | Nucleophile | 1.0 | Limiting reagent. |

| Bis(4-methoxyphenyl)iodonium bromide | Electrophile | 1.2 | Slight excess ensures full conversion. |

| Copper(I) Iodide (CuI) | Catalyst | 0.1 (10 mol%) | CuBr or Cu2O are viable alternatives. |

| Potassium Carbonate ( | Base | 2.0 | Must be anhydrous and finely ground. |

| DMF (N,N-Dimethylformamide) | Solvent | [0.2 M] | Anhydrous. Toluene is a non-polar alternative. |

Step-by-Step Methodology (The "Gold Standard" Method)

This method prioritizes robustness over "green" metrics, ensuring high yields even with sterically hindered phenols.

Step 1: Catalyst Pre-Complexation

-

To a flame-dried reaction vial equipped with a magnetic stir bar, add CuI (10 mol%) and

(2.0 equiv). -

Optional but Recommended: Add 20 mol% of a ligand such as picolinic acid if the phenol is extremely electron-deficient. For most phenols, this is unnecessary.

-

Purge the vial with Nitrogen or Argon for 5 minutes.

Step 2: Substrate Addition

-

Add the Phenol (1.0 equiv) and Bis(4-methoxyphenyl)iodonium bromide (1.2 equiv).

-

Add anhydrous DMF via syringe to achieve a concentration of 0.2 M relative to the phenol.

-

Expert Tip: If the iodonium salt is not fully soluble at RT, do not worry. It will dissolve as the temperature rises.

-

Step 3: Reaction

-

Seal the vial and heat the block to 110 °C .

-

Stir vigorously (800+ rpm). The reaction mixture typically turns from a suspension to a dark homogeneous solution (indicating Cu(I) to Cu(III) cycling).

-

Monitor via TLC or LC-MS after 4 hours. Most reactions are complete within 4–12 hours.

Step 4: Work-up

-

Cool the mixture to room temperature.

-

Dilute with Ethyl Acetate (EtOAc) and water.

-

Wash the organic layer with water (

) to remove DMF. This is critical to prevent streaking during chromatography. -

Wash with brine, dry over

, filter, and concentrate in vacuo.

Purification Strategy (Critical)

A common pitfall is the co-elution of the product with the byproduct, 4-iodoanisole .

-

Byproduct Profile: 4-Iodoanisole is a lipophilic oil/solid (

in 10% EtOAc/Hex). -

Separation:

-

Use a Silica Gel column.[1]

-

Eluent: Start with 100% Hexanes (or Pentane) to flush out the 4-iodoanisole.

-

Gradually increase polarity to 5-10% EtOAc/Hexanes to elute the diaryl ether product.

-

Troubleshooting & Optimization Matrix

| Observation | Diagnosis | Corrective Action |

| Low Conversion (<30%) | Catalyst Poisoning | The bromide ion is inhibiting Copper. Add a bidentate ligand (e.g., 1,10-phenanthroline or picolinic acid) to stabilize the Cu-center. |

| Reaction Stalls | Incomplete Solubility | Switch solvent to DMSO (higher polarity) or increase Temp to 120 °C. |

| Dark Tarry Mixture | Phenol Decomposition | The phenol is sensitive to oxidation. Degas solvents thoroughly. Lower temp to 90 °C and extend time. |

| Product Contaminated | 4-Iodoanisole present | The byproduct was not fully removed. Recrystallize from cold Ethanol if the product is solid, or run a second column with 100% Pentane. |

Workflow Logic (Decision Tree)

Use this logic flow to adapt the protocol for specific substrates.

Figure 2: Decision matrix for protocol adaptation based on substrate complexity and environmental constraints.

References

-

Olofsson, B. (2013). "Arylation with Diaryliodonium Salts." Chemical Reviews, 113(1), 208-255. [Link]

-

Gaunt, M. J., et al. (2008). "Copper-Catalyzed Arylation with Diaryliodonium Salts." Journal of the American Chemical Society, 130(26), 8130-8131. [Link]

-

Bielawski, M., & Olofsson, B. (2007). "Efficient and General Synthesis of Diaryliodonium Triflates." Organic Letters, 9(14), 2661-2664. [Link]

Sources

"Bis(4-methoxyphenyl)iodonium bromide" in the synthesis of pharmaceuticals

Application Note: Bis(4-methoxyphenyl)iodonium Bromide in Pharmaceutical Synthesis

Executive Summary

Bis(4-methoxyphenyl)iodonium bromide (also known as dianisyliodonium bromide) represents a critical class of hypervalent iodine(III) reagents. While often overshadowed by its triflate or tosylate analogs in bench-scale literature, the bromide salt serves as the robust, shelf-stable progenitor for these reactive species.

In pharmaceutical development, this compound is indispensable for two primary workflows:

-

Positron Emission Tomography (PET): As a precursor for synthesizing [

F]4-fluoroanisole and related radiotracers via "minimalist" nucleophilic fluorination. -

Late-Stage Functionalization (LSF): Enabling metal-free

-,

This guide details the handling, activation (anion metathesis), and deployment of this reagent, moving beyond standard recipes to explain the why behind every step.

Chemical Profile & Handling

| Property | Data |

| IUPAC Name | Bis(4-methoxyphenyl)iodanium bromide |

| CAS Number | 19231-06-2 |

| Molecular Weight | 421.07 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, MeOH, warm water; Insoluble in Et₂O, Hexanes.[1] |

| Stability | High thermal stability compared to iodonium triflates; non-hygroscopic. |

| Hazards | Irritant (H315, H319).[1] Avoid contact with reducing agents. |

Expert Insight: The bromide counter-ion renders this salt significantly more stable for long-term storage than its triflate counterpart, which is prone to hydrolysis. However, the nucleophilicity of bromide (

Protocol A: Anion Metathesis (Activation)

Converting the stable Bromide to the reactive Triflate/Tosylate.

Objective: To replace the nucleophilic bromide anion with a non-coordinating triflate (

Materials:

-

Bis(4-methoxyphenyl)iodonium bromide (1.0 equiv)[1]

-

Silver Triflate (AgOTf) or Silver Tosylate (AgOTs) (1.05 equiv)

-

Solvent: Methanol (MeOH) or Acetonitrile (MeCN)

Workflow:

-

Dissolution: Suspend Bis(4-methoxyphenyl)iodonium bromide (1.0 g, 2.37 mmol) in MeOH (20 mL). Sonicate if necessary to ensure partial dissolution (the bromide is sparingly soluble).

-

Precipitation: Add AgOTf (0.64 g, 2.49 mmol) dissolved in minimal MeOH dropwise.

-

Observation: A thick yellow/white precipitate of AgBr forms immediately.

-

-

Reaction: Stir vigorously in the dark (Ag salts are photosensitive) for 30 minutes at room temperature.

-

Filtration: Filter the mixture through a Celite pad to remove AgBr. Wash the pad with small portions of MeOH.

-

Isolation: Concentrate the filtrate in vacuo. Recrystallize the residue from DCM/Ether to yield the Bis(4-methoxyphenyl)iodonium triflate.

Checkpoint:

-

Target Yield: >90%

-

Validation:

NMR (for triflate) should show a sharp singlet at -78 ppm. Absence of Ag precipitate upon adding aqueous NaCl confirms removal of excess Silver.

Application I: Synthesis of [ F]Fluoroarenes (PET)

Context: Diaryliodonium salts are "gold standard" precursors for nucleophilic aromatic substitution with [

Mechanism: The reaction proceeds via a Cu(III) intermediate. The auxiliary aryl group (anisyl) directs the fluoride to the target ring. In symmetric salts like bis(4-methoxyphenyl)iodonium, selectivity is not an issue.